N-cyclohexyl-3-(2-ethoxyethoxy)benzamide
Overview
Description
Preparation Methods
The synthesis of N-cyclohexyl-3-(2-ethoxyethoxy)benzamide typically involves the reaction of 3-(2-ethoxyethoxy)benzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-cyclohexyl-3-(2-ethoxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-cyclohexyl-3-(2-ethoxyethoxy)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives, including this compound, are explored for their potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and chemicals for industrial applications.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(2-ethoxyethoxy)benzamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-cyclohexyl-3-(2-ethoxyethoxy)benzamide can be compared with other benzamide derivatives, such as:
N-cyclohexyl-4-(2-ethoxyethoxy)benzamide: Similar in structure but with a different position of the ethoxyethoxy group.
N-cyclohexyl-2-ethoxy-3-methoxybenzamide: Another benzamide derivative with a methoxy group instead of an ethoxyethoxy group
These compounds share similar chemical properties but may exhibit different biological activities and applications due to their structural differences.
Properties
IUPAC Name |
N-cyclohexyl-3-(2-ethoxyethoxy)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-2-20-11-12-21-16-10-6-7-14(13-16)17(19)18-15-8-4-3-5-9-15/h6-7,10,13,15H,2-5,8-9,11-12H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCDVNYZCLVLCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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